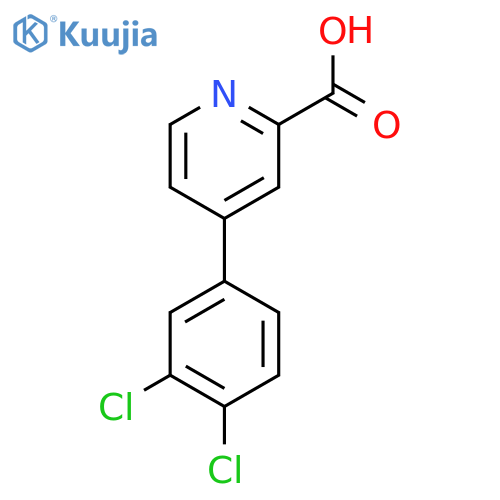Cas no 1207829-84-2 (4-(3,4-Dichlorophenyl)picolinic acid)

1207829-84-2 structure
商品名:4-(3,4-Dichlorophenyl)picolinic acid
4-(3,4-Dichlorophenyl)picolinic acid 化学的及び物理的性質
名前と識別子
-
- 4-(3,4-Dichlorophenyl)picolinicacid
- 1207829-84-2
- 1207725-60-7
- PD128067
- 4-(3,4-Dichlorophenyl)-2-pyridinecarboxylic acid
- DB-152467
- SCHEMBL3355376
- 4-(3,4-Dichlorophenyl)picolinic acid, 95%
- 4-(3,4-dichlorophenyl)pyridine-2-carboxylic acid
- 4-(3,4-Dichlorophenyl)picolinic acid
- MFCD18207563
- CHEMBL3407874
- BDBM50072092
-
- インチ: 1S/C12H7Cl2NO2/c13-9-2-1-7(5-10(9)14)8-3-4-15-11(6-8)12(16)17/h1-6H,(H,16,17)
- InChIKey: GUIGBRQFIGTKEP-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=CC(=C1)C1C=CN=C(C(=O)O)C=1)Cl
計算された属性
- せいみつぶんしりょう: 266.9853839g/mol
- どういたいしつりょう: 266.9853839g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 288
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 50.2Ų
4-(3,4-Dichlorophenyl)picolinic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A137716-1g |
4-(3,4-Dichlorophenyl)picolinic acid |
1207829-84-2 | 95+% | 1g |
$700.0 | 2024-04-25 | |
| abcr | AB324904-5g |
4-(3,4-Dichlorophenyl)picolinic acid, 95%; . |
1207829-84-2 | 95% | 5g |
€1159.00 | 2024-04-20 |
4-(3,4-Dichlorophenyl)picolinic acid 関連文献
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
1207829-84-2 (4-(3,4-Dichlorophenyl)picolinic acid) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2039-76-1(3-Acetylphenanthrene)
- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1207829-84-2)

清らかである:99%
はかる:1g
価格 ($):630